molecular formula C27H24ClFN2O3S B2567633 1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one CAS No. 892759-20-5

1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one

Cat. No. B2567633
CAS RN: 892759-20-5
M. Wt: 511.01
InChI Key: SDXYVORJNYELHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H24ClFN2O3S and its molecular weight is 511.01. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Several derivatives of the compound have been synthesized and evaluated for their antimicrobial efficacy against a variety of pathogens. For example, compounds have been prepared with specific structural modifications aimed at enhancing their activity against bacterial and fungal pathogens affecting tomato plants. The nature of substitutions on the benzhydryl ring and the sulfonamide ring significantly influences their antibacterial activity, with some derivatives showing potent antimicrobial activities compared to standard drugs like Chloramphenicol and Mancozeb (Vinaya et al., 2009).

Anticancer Activity

Compounds bearing the sulfonamide fragment have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. These studies aimed to explore the underlying molecular mechanisms involved in their cytotoxic effects. Some compounds have demonstrated significant ability to reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, which is potentially mediated by the activation of specific signaling pathways (Cumaoğlu et al., 2015).

Synthesis and Structural Analysis

Research has also been focused on the synthesis and structural analysis of these compounds, including crystal structure studies and quantum chemical investigations. These studies provide insights into the molecular geometry, hyperpolarizability, and the electronic structure, which are essential for understanding the interaction of these compounds with biological targets (Fatma et al., 2017).

Enzyme Inhibition

Some derivatives have been evaluated for their enzyme inhibition activities, showing promising results against enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These activities suggest potential therapeutic applications in treating conditions associated with oxidative stress and neurodegenerative diseases (Khalid et al., 2013).

Photophysical Properties

The photophysical properties and photo-induced electron transfer processes of compounds with piperazine substituents have also been investigated. These studies contribute to the development of novel fluorescent probes for biological applications, showcasing the versatility of these compounds beyond their antimicrobial and anticancer activities (Gan et al., 2003).

properties

IUPAC Name

1-benzyl-3-(3-chlorophenyl)sulfonyl-6-fluoro-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClFN2O3S/c28-20-10-7-11-21(14-20)35(33,34)26-18-31(17-19-8-3-1-4-9-19)24-16-25(30-12-5-2-6-13-30)23(29)15-22(24)27(26)32/h1,3-4,7-11,14-16,18H,2,5-6,12-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXYVORJNYELHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

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